2-Ethyl-4-fluoro-1-nitrobenzene chemical properties
2-Ethyl-4-fluoro-1-nitrobenzene chemical properties
An In-depth Technical Guide to 2-Ethyl-4-fluoro-1-nitrobenzene: Properties, Synthesis, and Applications
Introduction and Strategic Importance
2-Ethyl-4-fluoro-1-nitrobenzene is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its strategic value lies in the unique arrangement of its functional groups: an activating ethyl group, a deactivating but nucleophilically substitutable fluoro group, and a versatile nitro group. This combination makes it a valuable intermediate, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The presence of both fluoro and nitro groups enhances the molecule's reactivity and its potential for creating new chemical entities with tailored biological activities.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity insights, and critical safety information for laboratory and drug development professionals.
Physicochemical and Computed Properties
The fundamental properties of 2-Ethyl-4-fluoro-1-nitrobenzene (CAS No: 1089279-29-7) are summarized below. These computed properties provide a baseline for understanding its behavior in various chemical environments.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | PubChem[2] |
| Molecular Weight | 169.15 g/mol | PubChem[1][2] |
| IUPAC Name | 2-ethyl-4-fluoro-1-nitrobenzene | PubChem[2] |
| CAS Number | 1089279-29-7 | PubChem[2] |
| Canonical SMILES | CCC1=C(C=CC(=C1)F)[O-] | PubChem[2] |
| InChI Key | MQNMCCCUGXMTSZ-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 | 2.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Storage | Store at room temperature in a dry place. | MySkinRecipes[1] |
Synthesis Pathway and Experimental Protocol
The synthesis of 2-ethyl-4-fluoro-1-nitrobenzene is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A validated method starts from 3-fluoroacetophenone, proceeding through nitration, reduction, iodination, and a final reduction step.[3][4] This pathway is designed for improved process safety and utilizes milder conditions suitable for industrial-scale production.[3][4]
Caption: Synthetic workflow for 2-Ethyl-4-fluoro-1-nitrobenzene.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on patented preparation methods.[3][4]
Step 1: Nitration of 3-fluoroacetophenone
-
Objective: To introduce a nitro group onto the aromatic ring, yielding 1-(5-fluoro-2-nitrophenyl)ethanone.
-
Procedure:
-
Charge a suitable reactor with 3-fluoroacetophenone.
-
Slowly add a nitration reagent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a controlled low temperature to manage the exothermic reaction.
-
After the addition is complete, allow the mixture to react until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quench the reaction by carefully pouring the mixture over ice water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, 1-(5-fluoro-2-nitrophenyl)ethanone.
-
Step 2: Reduction of the Ketone
-
Objective: To selectively reduce the ketone functionality to a hydroxyl group, forming 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.
-
Procedure:
-
Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride, portion-wise to control the reaction rate.[4] The molar ratio of sodium borohydride to the ketone is typically between 0.3 and 2.0 to 1.[4]
-
Stir the reaction at a controlled temperature (e.g., 15-25 °C) for 1-3 hours.[4]
-
After completion, quench the reaction by adding an acid.[4]
-
Extract the product, collect the organic phase, concentrate, and purify to yield 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.
-
Step 3: Iodination of the Alcohol
-
Objective: To convert the hydroxyl group into a better leaving group (iodide) to facilitate the final reduction, producing 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene.
-
Procedure:
-
This step can be performed via several methods. One approach involves converting the alcohol to a mesylate followed by nucleophilic substitution with sodium iodide.[4]
-
Dissolve the alcohol from Step 2 in a solvent with an acid scavenger.
-
Slowly add methylsulfonyl chloride at a low temperature (0-10 °C).[4]
-
Allow the reaction to proceed for 4-6 hours.[4]
-
The intermediate mesylate is then reacted with sodium iodide in a solvent at a slightly elevated temperature (35-40 °C) for 6-16 hours to yield the iodinated product.[4]
-
Isolate the product via extraction and concentration.
-
Step 4: Reductive Deiodination
-
Objective: To reduce the iodoethyl group to an ethyl group, affording the final product, 2-ethyl-4-fluoro-1-nitrobenzene.
-
Procedure:
-
Dissolve the iodinated compound from Step 3 in a solvent like methanol.
-
Add a reducing agent, such as sodium borohydride, with a molar ratio to the substrate of approximately (1.05-1.5):1.[3]
-
After the reaction is complete, perform a post-treatment workup.[3] This typically involves quenching with an acid (e.g., 0.4-1 N hydrochloric acid), extracting with an organic solvent like isopropyl ether, washing, concentrating, and rectifying the product to achieve a purity of not less than 98%.[3]
-
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-ethyl-4-fluoro-1-nitrobenzene is governed by its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[5] However, this same group is the primary site for chemical transformations, most notably reduction to an amino group. This transformation is pharmacologically significant, as the resulting aniline derivatives often exhibit enhanced biological activity.[5]
Caption: Reactivity map of 2-Ethyl-4-fluoro-1-nitrobenzene.
-
Reduction of Nitro Group: The nitro group can be readily reduced to an amine (2-ethyl-4-fluoroaniline) using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst.[5] This resulting aniline is a key precursor for building more complex heterocyclic structures common in drug molecules.
-
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles. The electron-withdrawing effect of the nitro group facilitates this substitution, making it a viable strategy for introducing different functional groups at this position.[5]
-
Oxidation of Ethyl Group: Under harsh oxidative conditions (e.g., potassium permanganate), the ethyl group can be oxidized to a carboxylic acid.[5]
Spectroscopic Characterization
While specific spectral data for 2-ethyl-4-fluoro-1-nitrobenzene is not widely published in public databases, characterization would rely on standard spectroscopic techniques. Researchers can obtain compound-specific data (NMR, HPLC, LC-MS) from commercial suppliers.[6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals corresponding to the aromatic protons, with splitting patterns influenced by the fluorine and ethyl substituents. The ethyl group would present as a characteristic triplet and quartet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the eight carbon atoms, with chemical shifts influenced by the attached functional groups.
-
IR (Infrared) Spectroscopy: Key absorption bands would be expected for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) and C-F stretching.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecule's exact mass (169.0539 Da), which is crucial for confirming its identity.[2]
Safety, Handling, and Hazard Mitigation
2-Ethyl-4-fluoro-1-nitrobenzene is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
GHS Hazard Classification [2]
| Hazard Code | Statement | Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral (Warning) |
| H312 | Harmful in contact with skin | Acute toxicity, dermal (Warning) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Warning) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Warning) |
| H332 | Harmful if inhaled | Acute toxicity, inhalation (Warning) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Warning) |
Handling and Storage Protocol
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Skin Protection: Handle with chemical-impermeable gloves. Wear protective clothing to prevent skin contact.[7][9]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]
-
-
Safe Handling Practices: Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[7] Avoid formation of dust and aerosols.[7] Keep away from heat, sparks, and open flames.[10]
-
Storage: Store locked up in a dry, cool, and well-ventilated place.[7][9] Keep the container tightly closed and store apart from incompatible materials.[7]
First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.[7][8]
-
If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
If Swallowed: Rinse mouth. Get medical help.[7]
References
- Google Patents. (2022). US20220024850A1 - Method for preparing 2-ethyl-4-fluoro-1-nitrobenzene.
-
PubChem. (n.d.). 2-Ethyl-4-fluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Ethyl-4-fluoro-1-nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.
-
PubChem. (n.d.). 4-Ethyl-2-fluoronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. Retrieved from [Link]
Sources
- 1. 2-Ethyl-4-fluoro-1-nitrobenzene [myskinrecipes.com]
- 2. 2-Ethyl-4-fluoro-1-nitrobenzene | C8H8FNO2 | CID 21277365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20220024850A1 - Method for preparing 2-ethyl-4-fluoro-1-nitrobenzene - Google Patents [patents.google.com]
- 4. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]
- 5. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 | Benchchem [benchchem.com]
- 6. 1369854-05-6|2-Ethyl-1-fluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. westliberty.edu [westliberty.edu]
